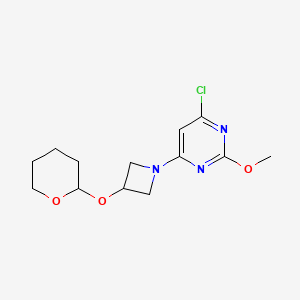![molecular formula C11H11BrN2O2 B15277750 Ethyl 7-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B15277750.png)
Ethyl 7-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines, including Ethyl 7-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate, can be achieved through various methods such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . One common method involves the reaction of 2-aminopyridine with α-bromo ketones under basic conditions to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production of these compounds often involves the use of metal-free oxidation and photocatalysis strategies to ensure high yields and purity . The use of green chemistry principles, such as solvent-free and catalyst-free conditions, is also gaining popularity in industrial settings .
化学反応の分析
Types of Reactions
Ethyl 7-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . Conditions such as elevated temperatures and the use of solvents like toluene or acetonitrile are often employed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
科学的研究の応用
Ethyl 7-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate has a wide range of applications in scientific research:
作用機序
The mechanism of action of Ethyl 7-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Ethyl 7-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate can be compared with other similar compounds such as:
2-Methylimidazo[1,2-a]pyridine-3-carbohydrizides: These compounds are known for their activity against tuberculosis.
Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate: This compound shares a similar core structure but differs in the position and type of substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
分子式 |
C11H11BrN2O2 |
|---|---|
分子量 |
283.12 g/mol |
IUPAC名 |
ethyl 7-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate |
InChI |
InChI=1S/C11H11BrN2O2/c1-3-16-11(15)9-8(12)4-5-14-6-7(2)13-10(9)14/h4-6H,3H2,1-2H3 |
InChIキー |
DQTQNXGYNFJWFS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=CN2C1=NC(=C2)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


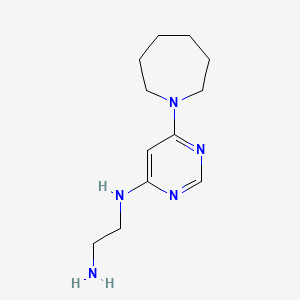
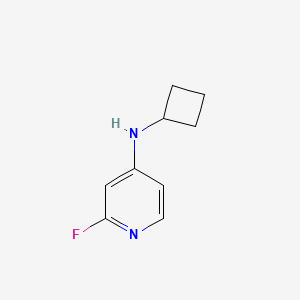
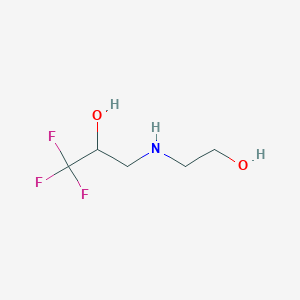
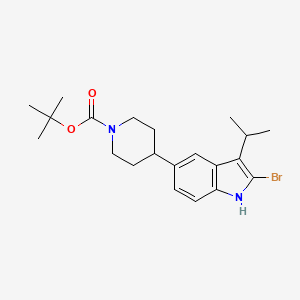
![5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15277705.png)
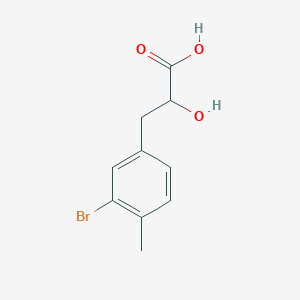
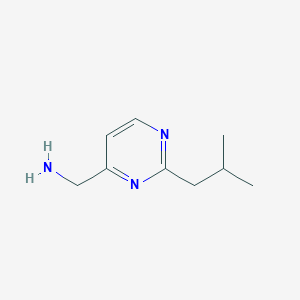
![3-(Methylsulfonyl)-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B15277729.png)
![5-(tert-Butyl) 1-methyl hexahydropyrrolo[3,4-c]pyrrole-1,5(1H)-dicarboxylate](/img/structure/B15277730.png)

![tert-Butyl 5-fluoro-5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B15277739.png)
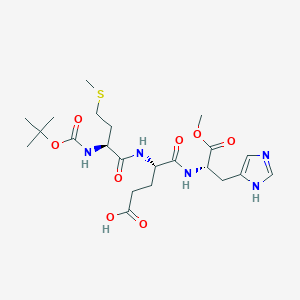
![3-Methyl-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B15277765.png)
